molecular formula C14H14O5S2 B1293672 p-Toluenesulfonic anhydride CAS No. 4124-41-8

p-Toluenesulfonic anhydride

Cat. No. B1293672
CAS RN: 4124-41-8
M. Wt: 326.4 g/mol
InChI Key: PDVFSPNIEOYOQL-UHFFFAOYSA-N
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Patent
US07329779B2

Procedure details

50.0 g (260 mmol) of p-toluenesulphonic acid monohydrate were suspended in 140 g of methylcyclohexane and heated to 50° C. with stirring. 99.9 g (831 mmol, 3.2 equivalents [eq.]) of thionyl chloride were then added dropwise over a period of 75 minutes at such a rate that moderate gas evolution was observed. After addition had ended, the mixture was stirred at 50° C. for a further 1 h. 20.1 g of excess thionyl chloride were then distilled off at a bottom temperature of 96° C. The residue was cooled to 5° C. and stirred at this temperature for 1 h. The precipitated solid was filtered off and washed with 50 ml of methylcyclohexane. After drying under reduced pressure, 22.2 g (52% of theory) of p-toluenesulphonic anhydride were isolated.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
99.9 g
Type
reactant
Reaction Step Two
Quantity
140 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2]1([CH3:12])[CH:7]=[CH:6][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[S:13](Cl)(Cl)=[O:14]>CC1CCCCC1>[C:2]1([CH3:12])[CH:3]=[CH:4][C:5]([S:8]([O:11][S:13]([C:5]2[CH:6]=[CH:7][C:2]([CH3:12])=[CH:3][CH:4]=2)(=[O:14])=[O:1])(=[O:9])=[O:10])=[CH:6][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
99.9 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
140 g
Type
solvent
Smiles
CC1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for a further 1 h
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
20.1 g of excess thionyl chloride were then distilled off at a bottom temperature of 96° C
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to 5° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
WASH
Type
WASH
Details
washed with 50 ml of methylcyclohexane
CUSTOM
Type
CUSTOM
Details
After drying under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C1=CC=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.2 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.